molecular formula C16H20N4O2 B7788731 Ssaa09E2

Ssaa09E2

Cat. No. B7788731
M. Wt: 300.36 g/mol
InChI Key: OMRXBNSVRJWWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ssaa09E2 is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ssaa09E2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ssaa09E2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Opal web services for biomedical applications (Ren et al., 2010): Discusses how Scientific Software as a Service (sSaaS) enables scalable and transparent access to biomedical applications, including bioinformatics and docking analysis.

  • Applications of Nuclear Science for Stewardship Science (Cizewski, 2013): Presents an overview of research in low-energy nuclear science supported by the Stewardship Science Academic Alliances and its applications to stewardship science.

  • Design and Implementation of Scientific Research Management System Based on SSH Integration Framework (Bao Li, 2012): Analyzes the characteristics and functions of a scientific research management system, focusing on system scalability, maintainability, and efficiency.

  • Applications of complex systems science in obesity and noncommunicable chronic disease research (Wang et al., 2014): Explores the application of systems science in public health research, particularly in the context of obesity and noncommunicable chronic diseases.

  • Teachers’ Experience of Working with Socio-scientific Issues (Ekborg et al., 2013): Investigates teachers' experiences with socio-scientific issues in education and their impact on students' learning.

  • Applications of systems science in biomedical research regarding obesity and noncommunicable chronic diseases (Wang et al., 2015): Discusses the growing interest in applying systems science in biomedical research, especially in studying obesity and noncommunicable chronic diseases.

properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-8-10-20(11-9-19)14-4-2-13(3-5-14)12-17-16(21)15-6-7-18-22-15/h2-7H,8-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRXBNSVRJWWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ssaa09E2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.